Ravoxertinib hydrochloride (RAH) is a novel, potent, and selective inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2). [] This compound has demonstrated promising results in preclinical studies for its potential therapeutic benefits in treating conditions associated with Erk1/2 overactivation.
Ravoxertinib hydrochloride exerts its effects by selectively inhibiting the activity of Erk1/2. [] Erk1/2, key components of the mitogen-activated protein kinase (MAPK) signaling pathway, play crucial roles in regulating various cellular processes, including proliferation, differentiation, and survival. [] Dysregulation of the MAPK pathway, particularly Erk1/2 overactivation, has been implicated in various pathological conditions, including cancer and neurodegenerative disorders. By inhibiting Erk1/2, Ravoxertinib hydrochloride can modulate downstream signaling cascades and potentially ameliorate the pathological processes driven by Erk1/2 overactivation.
Research has indicated that Ravoxertinib hydrochloride shows promise in mitigating brain injury following subarachnoid hemorrhage (SAH). [] Elevated levels of phosphorylated Erk1/2 (p-Erk1/2) were observed in the cerebrospinal fluid of both aSAH patients with poor outcomes and a rat SAH model. [] Treatment with RAH effectively attenuated the SAH-induced increase in p-Erk1/2, demonstrating its inhibitory action. [] Moreover, RAH treatment significantly improved long-term neurological deficits in rats following experimental SAH, showcasing its potential neuroprotective capabilities. []
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4